1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde
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Overview
Description
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde is a heterocyclic compound with a pyridazine ring structure It is characterized by the presence of a methyl group at the first position, a carbonyl group at the sixth position, and an aldehyde group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid.
Reduction: Formation of 1-Methyl-6-hydroxy-1,6-dihydropyridazine-4-carbaldehyde.
Substitution: Formation of various substituted pyridazine derivatives depending on the substituents introduced.
Scientific Research Applications
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde involves its interaction with specific molecular targets. The carbonyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
Uniqueness
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde is unique due to the presence of the aldehyde group at the fourth position, which imparts distinct reactivity and potential applications compared to similar compounds. The specific arrangement of functional groups allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-6-oxopyridazine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-8-6(10)2-5(4-9)3-7-8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNHSZODMVJXDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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